2-((2,5-dimethylbenzyl)thio)-1-(methylsulfonyl)-4,5-dihydro-1H-imidazole
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Overview
Description
2-((2,5-dimethylbenzyl)thio)-1-(methylsulfonyl)-4,5-dihydro-1H-imidazole is a chemical compound that belongs to the class of imidazole derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Preparation Methods
The preparation of 2-((2,5-dimethylbenzyl)thio)-1-(methylsulfonyl)-4,5-dihydro-1H-imidazole involves several synthetic routes. One common method includes the reaction of 2,5-dimethylbenzyl chloride with sodium thiomethoxide to form the corresponding sulfide. This intermediate is then reacted with 1-methylsulfonyl-4,5-dihydroimidazole under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-((2,5-dimethylbenzyl)thio)-1-(methylsulfonyl)-4,5-dihydro-1H-imidazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or sulfides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
2-((2,5-dimethylbenzyl)thio)-1-(methylsulfonyl)-4,5-dihydro-1H-imidazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-((2,5-dimethylbenzyl)thio)-1-(methylsulfonyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular pathways involved in inflammation and microbial growth, leading to its therapeutic effects .
Comparison with Similar Compounds
2-((2,5-dimethylbenzyl)thio)-1-(methylsulfonyl)-4,5-dihydro-1H-imidazole can be compared with other similar compounds, such as:
- 2-[(2,5-Dimethylphenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole
- 2-[(2,5-Dimethylphenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole
- 2-[(2,5-Dimethylphenyl)methylsulfanyl]-3-ethylquinazolin-4-one
These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct properties and applications.
Properties
IUPAC Name |
2-[(2,5-dimethylphenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S2/c1-10-4-5-11(2)12(8-10)9-18-13-14-6-7-15(13)19(3,16)17/h4-5,8H,6-7,9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFUGNKIXJHVYJX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NCCN2S(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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